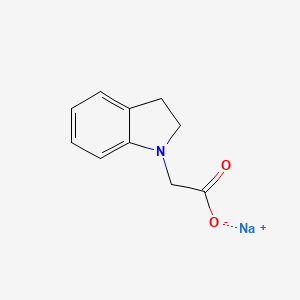

Sodium 2-(indolin-1-yl)acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(2,3-dihydroindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.Na/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLPCBGKMVCVDP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for Indoline Acetate Compounds

Application of Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Sodium 2-(indolin-1-yl)acetate. Advanced NMR techniques, including two-dimensional (2D) experiments, provide detailed information about the connectivity and spatial relationships of atoms within the molecule.

For a compound such as 2-(indolin-1-yl)acetic acid, the proton (¹H) NMR spectrum would reveal characteristic signals for the aromatic protons on the benzene (B151609) ring of the indoline (B122111) moiety, typically in the range of 6.5-7.5 ppm. The methylene (B1212753) protons of the indoline ring would likely appear as distinct triplets around 3.0-4.0 ppm, while the methylene protons of the acetate (B1210297) group would present a singlet further downfield.

The carbon-13 (¹³C) NMR spectrum provides insight into the carbon framework. The aromatic carbons would resonate in the 110-150 ppm region, while the methylene carbons of the indoline ring and the acetate group would appear in the aliphatic region of the spectrum. The carbonyl carbon of the acetate group would be significantly downfield, typically above 170 ppm.

To gain deeper structural insights and unambiguously assign these signals, 2D NMR experiments are utilized:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another. For instance, it would show correlations between the neighboring aromatic protons and between the methylene protons on the five-membered ring of the indoline structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. ipb.ptcolumbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). ipb.ptcolumbia.edu This is crucial for establishing the connectivity between different functional groups, for example, by showing a correlation between the methylene protons of the acetate group and the carbonyl carbon, as well as the nitrogen-adjacent carbon of the indoline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(Indolin-1-yl)acetic Acid

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Aromatic C (quaternary) | - | 130 - 155 |

| N-CH₂ (Indoline) | 3.5 - 4.5 | 45 - 55 |

| C-CH₂ (Indoline) | 2.8 - 3.5 | 25 - 35 |

| N-CH₂ (Acetate) | 3.8 - 4.8 | 50 - 60 |

| C=O (Acetate) | - | 170 - 180 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, HRMS would confirm the expected elemental composition of C₁₀H₁₀NNaO₂.

Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques. ESI is a "soft" ionization method that typically results in a prominent molecular ion peak, which is beneficial for molecular weight determination. In contrast, EI is a "hard" ionization technique that causes extensive fragmentation of the molecule. acdlabs.com The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

For indoline acetate compounds, the fragmentation pattern would likely involve characteristic losses. The fragmentation of indole (B1671886) derivatives often involves the cleavage of the bond beta to the indole ring. nih.govnih.gov In the case of 2-(indolin-1-yl)acetic acid, a common fragmentation pathway would be the loss of the carboxyl group (–COOH) as carbon dioxide and a hydrogen radical, or the loss of the entire acetic acid side chain. The stability of the resulting indolinium cation would make this a favorable fragmentation pathway. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural information. nih.gov

While direct mass spectrometry data for this compound is not available in the provided search results, the analysis of related indole compounds, such as indole-3-acetic acid, shows characteristic fragmentation patterns that can be used as a guide for predicting the behavior of indoline acetate compounds in the mass spectrometer. researchgate.net

Table 2: Expected Key Ions in the Mass Spectrum of 2-(Indolin-1-yl)acetic Acid (Positive Ion Mode)

| m/z Value (Predicted) | Ion Identity |

| 178.0817 | [M+H]⁺ (Protonated molecule) |

| 132.0813 | [M+H - H₂O - CO]⁺ |

| 130.0657 | [M+H - COOH]⁺ or [Indolinium cation] |

| 118.0657 | [Indole]⁺ |

Vibrational Spectroscopy (Infrared and Raman) in Structural Characterization

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrations of their chemical bonds.

In the FTIR spectrum of an indoline acetate compound, one would expect to see characteristic absorption bands corresponding to the various functional groups:

N-H Stretching: For a secondary amine in the indoline ring (if not N-substituted), a peak would appear in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching vibrations appear between 2850 and 3000 cm⁻¹.

C=O Stretching: The carboxylate group (COO⁻) in this compound would exhibit a strong, broad absorption band for the asymmetric stretch, typically in the range of 1550-1610 cm⁻¹, and a weaker symmetric stretching band around 1400 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the indoline ring would be found in the 1250-1350 cm⁻¹ region.

Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretch of the carboxylate group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The combination of both FTIR and Raman spectroscopy allows for a more complete characterization of the vibrational modes of the molecule. nih.govmontclair.edu

Studies on related indole derivatives provide a basis for the interpretation of the vibrational spectra of indoline acetate compounds. mdpi.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for 2-(Indolin-1-yl)acetate

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=O Asymmetric Stretch (carboxylate) | 1550 - 1610 (strong, broad) | Weak |

| C=O Symmetric Stretch (carboxylate) | ~1400 (weaker) | More prominent |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

| C-N Stretch | 1250 - 1350 | Variable |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal the conformation of the indoline ring, which can adopt various puckered conformations, and the orientation of the acetate side chain relative to the ring system. Furthermore, it would detail the coordination of the sodium ion with the carboxylate oxygen atoms and potentially with other atoms or solvent molecules in the crystal lattice. Intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal, would also be elucidated. researchgate.netnih.gov

While a crystal structure for this compound is not available in the searched literature, studies on related indole and indoline derivatives have been successfully characterized by X-ray crystallography, providing valuable insights into their solid-state structures. nih.govmdpi.com These studies often reveal how intermolecular forces influence the molecular conformation and packing.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are a group of spectroscopic techniques that are sensitive to the stereochemistry of chiral molecules. These methods include optical rotatory dispersion (ORD) and circular dichroism (CD). If an indoline acetate compound possesses a stereocenter, for instance, through substitution on the indoline ring or the acetate side chain, these techniques can be used to determine its absolute configuration and study its conformational properties in solution.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve can be used to assign the absolute configuration of a chiral molecule by comparing it to the curves of known compounds. The Cotton effect, a characteristic feature in ORD curves near an absorption band, is particularly useful for stereochemical analysis. libretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these peaks are highly sensitive to the molecule's three-dimensional structure, making CD a powerful tool for determining absolute configuration and studying conformational changes. uni-muenchen.de

For a chiral derivative of this compound, the indoline ring system and the carboxylate group would act as chromophores. The CD spectrum would be influenced by the spatial arrangement of these groups around the stereocenter. Theoretical calculations of CD spectra can also be used in conjunction with experimental data to confirm stereochemical assignments.

Computational and Theoretical Investigations of Sodium 2 Indolin 1 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with high accuracy. For compounds like Sodium 2-(indolin-1-yl)acetate, DFT studies, often using basis sets such as B3LYP/6-311++G(d,p), can elucidate a variety of electronic properties. researchgate.net Key areas of investigation include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. researchgate.net A smaller gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to study charge transfer, hyperconjugative interactions, and electron delocalization within the molecule. researchgate.net These calculations provide a detailed picture of the molecule's electronic landscape and potential sites for electrophilic and nucleophilic attack, which is crucial for predicting its chemical behavior. researchgate.net

| Calculated Electronic Property | Significance in Molecular Analysis |

|---|---|

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations (energy minima) that the molecule is likely to adopt.

Computational methods can systematically rotate the molecule's rotatable bonds (e.g., the bond connecting the acetate (B1210297) group to the indoline (B122111) ring) and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, from which the most stable conformers (global and local energy minima) can be identified. This information is critical for understanding how the molecule might fit into a biological receptor's binding site.

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies static low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and stability in a simulated physiological environment (e.g., in water).

For a compound like this compound, MD simulations can reveal how the acetate side chain moves relative to the indoline ring system. When complexed with a biological target, such as an enzyme or receptor, MD simulations can assess the stability of the binding pose predicted by docking studies. nih.gov They can show how the ligand and protein adapt to each other and whether key interactions, like hydrogen bonds, are maintained over time. nih.gov

In Silico Docking Studies with Relevant Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor or enzyme. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

For this compound, docking studies would involve placing the molecule into the binding site of various relevant enzymes and receptors. The indoline and indole (B1671886) scaffolds are known to interact with a wide range of biological targets, including kinases, oxidoreductases, and receptors involved in cell signaling. nih.govmdpi.com Docking algorithms score different binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The results can predict the binding affinity and identify key amino acid residues in the protein that are essential for the interaction. For example, studies on related indolinone derivatives have shown that the indolinone ring can form crucial hydrogen bonds with residues like Glu917 and Cys919 in the ATP binding site of the VEGFR-2 kinase. mdpi.com

Prediction of Physicochemical Parameters via Computational Models

The drug-like properties of a molecule, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, are heavily influenced by its fundamental physicochemical parameters. nih.gov Computational models can rapidly predict these properties from the molecular structure, providing essential information for assessing its potential as a therapeutic agent.

These models use algorithms derived from large datasets of experimentally measured properties. Key parameters include hydrophobicity (often expressed as logP), aqueous solubility (logS), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov These properties are critical as they govern how a molecule is absorbed into the bloodstream, distributed throughout the body, and ultimately cleared. nih.gov For instance, a balanced hydrophilic-lipophilic character is essential for good oral bioavailability. nih.gov

| Physicochemical Parameter | Importance in Drug Discovery |

|---|---|

| Molecular Weight (MW) | Influences size-dependent absorption and diffusion. Generally, lower MW is preferred. |

| LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity/hydrophobicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and transport. Higher TPSA often means poorer cell penetration. |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. Influences solubility and receptor binding. |

| Aqueous Solubility (LogS) | Crucial for drug delivery and absorption. Poor solubility can hinder efficacy. nih.gov |

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com These models are powerful tools for predicting the activity of new, unsynthesized molecules and for understanding the structural features that are most important for a desired biological effect.

To build a QSAR model for a series of indoline derivatives, researchers calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including steric (size and shape), electronic (charge distribution), and hydrophobic properties. benthamdirect.comeurjchem.com Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links these descriptors to the observed biological activity (e.g., IC50 values). tandfonline.comeurjchem.com A robust QSAR model can guide the design of more potent analogs of this compound by indicating which molecular features should be modified. eurjchem.com For example, a QSAR study on indolin-2-ones found that hydrophobicity and molar refractivity were significantly correlated with their inhibitory activity against Src tyrosine kinase. benthamdirect.com

Investigation of Biological Activities of Sodium 2 Indolin 1 Yl Acetate in Non Human Systems

In Vitro Assays for Antioxidant Potential in Cellular Models

The indoline (B122111) and indole (B1671886) nucleus is a common feature in many natural and synthetic compounds with significant antioxidant properties. The ability of these molecules to scavenge free radicals and protect cells from oxidative damage is a key area of investigation. The antioxidant capacity of indole derivatives is often attributed to the nitrogen atom in the indole ring, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS). nih.gov

In vitro studies on various indole derivatives have consistently demonstrated their potential to act as potent antioxidants. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to quantify this activity. For instance, certain C-3 substituted indole derivatives have shown significant radical scavenging and ferric ion reducing power. nih.gov Similarly, studies on indole-3-acetic acid (IAA), a close structural analogue, have shown it effectively reduces the generation of ROS and nitric oxide (NO) in cellular models stimulated by lipopolysaccharide (LPS). mdpi.comnih.gov The antioxidant activity of these compounds is often compared to standards like ascorbic acid or Trolox. eurekaselect.commdpi.com

| Compound/Derivative Class | Assay | Result (IC50 or % Scavenging) | Reference |

| Indole-piperazine derivative (5a) | DPPH Scavenging | IC50 = 1.01 µg/mL | eurekaselect.com |

| Indole-piperazine derivative (5k) | DPPH Scavenging | IC50 = 1.21 µg/mL | eurekaselect.com |

| 3-Aroyl methylene (B1212753) indol-2-ones | DPPH Scavenging | Good activity at 20-25 µg/mL | nih.gov |

| Indole Curcumin derivative (27) | DPPH Scavenging | 90.5% reduction | mdpi.com |

| Indole-3-Acetic Acid (IAA) | ROS Generation | Significantly ameliorated LPS-induced ROS | mdpi.com |

This table presents data for various indole derivatives to illustrate the antioxidant potential of the chemical class.

Evaluation of Anti-Inflammatory Modulatory Effects in Cellular Systems

The indole scaffold is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), indicating its intrinsic anti-inflammatory potential. Cellular models, particularly macrophage cell lines like RAW264.7, are instrumental in evaluating how these compounds modulate inflammatory responses. A key mechanism is the suppression of pro-inflammatory cytokines and mediators.

Research on indole-3-acetic acid (IAA) has demonstrated its capacity to significantly reduce the expression and secretion of key inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. mdpi.comfrontiersin.org This suppression of inflammatory markers suggests that compounds containing the indole-acetic acid moiety may interfere with critical inflammatory signaling pathways. mdpi.com Further studies on other indole derivatives have corroborated these findings, showing a reduction in paw edema in animal models, which is a common preclinical test for anti-inflammatory action. nih.govresearchgate.net

| Compound | Cellular Model | Stimulant | Effect on Inflammatory Markers | Reference |

| Indole-3-Acetic Acid (IAA) | RAW264.7 Macrophages | LPS | Significant decrease in IL-1β, IL-6, MCP-1 | mdpi.com |

| Indole-3-Aldehyde (IAld) | RAW 264.7 Macrophages | LPS | Inhibition of IL-1β and IL-6 expression | nih.gov |

| Tryptophan Metabolites | Epithelial Cells | - | Decreased TNF-α, IL-8; Increased IL-10 | frontiersin.org |

This table summarizes the observed anti-inflammatory effects of indole-acetic acid and related metabolites in cellular systems.

Exploration of Antimicrobial and Antifungal Activities

The indole and indoline scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous compounds with potent antimicrobial and antifungal activities. eurekaselect.comnih.gov Derivatives of these scaffolds have been synthesized and tested against a wide range of pathogenic microbes, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on indole-triazole conjugates and other derivatives have revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and Candida tropicalis. nih.govmdpi.com The indoline core, in particular, has attracted interest for its potential in developing new antibacterial agents. eurekaselect.comnih.gov

| Compound Class | Target Microorganism | Activity (MIC in µg/mL) | Reference |

| Indole-Triazole Derivative (3d) | MRSA | 3.125 | nih.gov |

| Indole-Thiadiazole Derivative (2c) | MRSA | 3.125 | nih.gov |

| Indole-Triazole Conjugate (6f) | Candida albicans | 2 | mdpi.com |

| Various Indole-Triazole Conjugates | Candida tropicalis | 2 | mdpi.com |

| Various Indole Derivatives | S. aureus, E. coli, B. subtilis | 3.125 - 50 | nih.gov |

This table shows the Minimum Inhibitory Concentration (MIC) values for representative indole derivatives against various pathogens.

Studies on Enzyme Inhibition Profiles (e.g., Cyclooxygenase Inhibition)

A primary mechanism for the anti-inflammatory activity of many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govtandfonline.com COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While non-selective COX inhibitors can cause gastrointestinal side effects due to the inhibition of the "housekeeping" COX-1 enzyme, selective COX-2 inhibitors are sought for their potentially improved safety profile. nih.gov

Several studies have focused on designing and synthesizing indole derivatives as selective COX-2 inhibitors. nih.govnih.gov For example, certain 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives have demonstrated significant anti-inflammatory activity and selective inhibition of COX-2 expression. researchgate.netnih.gov Molecular docking studies have further elucidated how these molecules bind to the active site of the COX-2 enzyme, often in a manner similar to established drugs like indomethacin. nih.govresearchgate.net

| Compound Class/Derivative | Target Enzyme | Activity/Selectivity | Reference |

| Indole Acetohydrazide (S3) | COX-2 | Selective inhibition of COX-2 expression | nih.govnih.gov |

| N-methylsulfonyl-indole derivatives | COX-2/5-LOX | Dual inhibitory effect | tandfonline.com |

| Various Indole Derivatives | COX-1 / COX-2 | Preferential COX-2 inhibition reported | researchgate.net |

This table highlights the cyclooxygenase inhibitory profiles of various synthesized indole derivatives.

Mechanistic Investigations at the Molecular and Cellular Level (e.g., p38 MAPK, NF-κB, AP-1 modulation)

Understanding the molecular mechanisms underlying the biological effects of indole derivatives is crucial for their development as therapeutic agents. Key signaling pathways involved in inflammation, such as those mediated by nuclear factor-kappaB (NF-κB), activator protein-1 (AP-1), and p38 mitogen-activated protein kinase (p38 MAPK), are often modulated by these compounds. nih.govnih.gov

NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. mdpi.com Studies have shown that indole-3-acetic acid can mitigate the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of its target genes like IL-1β and IL-6. mdpi.comnih.gov The p38 MAPK pathway is another important regulator of inflammatory responses, often acting upstream or in concert with NF-κB and AP-1 to control cytokine production. nih.govembopress.org Investigations into various anti-inflammatory agents have demonstrated that interference with the p38 MAPK pathway is a viable strategy for controlling inflammation, a principle that may extend to novel indole derivatives. nih.gov

Assessment of Activity in Non-Mammalian Biological Systems (e.g., plant growth regulation, insecticidal activity)

The biological activities of indole derivatives are not limited to mammalian systems. In fact, indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and is fundamental to nearly every aspect of plant growth and development, including root formation and fruit development. frontiersin.orgnih.govnih.gov The use of indole-based compounds as plant growth regulators is a major application in agriculture. frontiersin.orgnih.gov

Furthermore, the indole scaffold has been identified as a promising framework for the development of new insecticides. acs.org Various synthetic indole derivatives have shown potent insecticidal activity against significant agricultural pests, such as the diamondback moth (Plutella xylostella). nih.govdhi-paris.fr Some of these compounds have demonstrated higher efficacy than conventional pyrethroid insecticides. nih.gov Halogenated indoles have also been investigated as potential biocides against plant-parasitic nematodes and insects, highlighting the broad utility of this chemical class in non-mammalian systems. nih.gov

| Activity Type | Target Organism | Compound/Class | Result | Reference |

| Plant Growth Regulation | Plants | Indole-3-Acetic Acid (IAA) | Stimulates root and fruit formation | frontiersin.orgnih.gov |

| Insecticidal Activity | Plutella xylostella | 1-(1H-indol-3-yl)hexan-1-one | Higher toxicity than deltamethrin | nih.gov |

| Insecticidal Activity | Sogatella furcifera | Pyrido[1,2-a]pyrimidinone-indole | LC50 = 0.86 µg/mL | acs.org |

| Nematicidal Activity | Bursaphelenchus xylophilus | 5-iodoindole | Bioactive hit | nih.gov |

This table summarizes the activities of indole derivatives in various non-mammalian biological systems.

Structure Activity Relationship Sar Studies of Indoline Acetate Derivatives

Impact of Substitutions on the Indoline (B122111) Ring System on Biological Activity

Substitutions on the aromatic ring of the indoline nucleus can significantly modulate the biological activity of indoline acetate (B1210297) derivatives. The nature, position, and electronic properties of these substituents can influence the molecule's affinity for biological targets, as well as its pharmacokinetic properties.

Research on various indoline derivatives has shown that the introduction of different functional groups on the benzene (B151609) portion of the scaffold can lead to a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. For instance, studies on 3-substituted-indolin-2-one derivatives have demonstrated that the presence of electronegative groups such as chloro, bromo, and trifluoromethyl can significantly suppress nitric oxide secretion, a key marker of inflammation. nih.gov

In a series of indoline-6-sulfonamide (B1419461) inhibitors, it was observed that replacing a bromo substituent at the 5-position with a chloro group led to a noticeable increase in enzyme inhibition and more favorable solubility. mdpi.com This highlights that even subtle changes in the halogen substituent can have a profound impact on both potency and physicochemical properties.

Furthermore, the position of substitution is a critical determinant of biological activity. Methoxy group substitutions at different positions on the indole (B1671886) ring (a related scaffold) have shown that the position of the substituent can dramatically alter the compound's antiproliferative activity. researchgate.net For indoline acetate derivatives, it can be inferred that substitutions at the 5- and 6-positions are particularly important for modulating activity, as these positions are electronically distinct and sterically accessible.

The following table summarizes the impact of various substitutions on the indoline ring on the biological activity of different indoline scaffolds, providing insights into the potential effects on indoline acetate derivatives.

| Scaffold | Substitution Position | Substituent | Observed Effect on Biological Activity |

| 3-substituted-indolin-2-one | Phenyl ring at C3 | -Cl, -Br, -CF3 | Significant suppression of nitric oxide secretion. nih.gov |

| 3-substituted-indolin-2-one | Phenyl ring at C3 | 3-hydroxyphenyl | Highest anti-inflammatory activity in the series. nih.gov |

| Indoline-6-sulfonamide | 5 | -Cl (vs -Br) | Increased enzyme inhibition and improved solubility. mdpi.com |

| Tricyclic Indoline | 7 | -F | Reduced toxicity in some disubstituted analogues. acs.org |

| Indole-2-carboxylic acid | 7 | -OCH3 | Favorable for antagonist activity in a CysLT1 assay. researchgate.net |

Influence of Modifications to the Acetate Side Chain

The acetate side chain at the N-1 position of the indoline ring is a crucial feature that can be modified to fine-tune the pharmacological profile of the molecule. This side chain can participate in hydrogen bonding and other interactions with biological targets. Modifications such as altering the chain length, esterification, or amidation can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Studies on N-substituted indolines have revealed that the nature of the substituent on the nitrogen atom plays a vital role in determining the biological activity. For example, replacing the acetate group with longer chains carrying different functional groups such as amines, esters, amides, or alcohols has been shown to produce potent antioxidant and anti-inflammatory agents. researchgate.net Some of these derivatives exhibited anti-inflammatory activity at concentrations 100 times lower than unsubstituted indoline. researchgate.net

Converting the carboxylic acid of the acetate side chain to an ester or an amide can modulate the compound's polarity, membrane permeability, and metabolic stability. An ester, for instance, can act as a prodrug that is hydrolyzed in vivo to release the active carboxylic acid. An amide, on the other hand, can introduce additional hydrogen bonding capabilities and alter the molecule's conformational flexibility.

The following table illustrates how modifications to the N-1 side chain of indoline can influence its biological activity.

| N-1 Side Chain Modification | Example Compound Type | Potential Impact on Biological Activity |

| Esterification | Methyl 2-(indolin-1-yl)acetate | Can act as a prodrug, improving bioavailability. |

| Amidation | 2-(indolin-1-yl)-N-isopropylacetamide | May enhance target binding through additional hydrogen bonds. |

| Chain Extension with Amino Group | 3-(indolin-1-yl)propan-1-amine | Can introduce a positive charge at physiological pH, altering target interactions. |

| Chain Extension with Alcohol Group | 2-(indolin-1-yl)ethanol | Can increase polarity and hydrogen bonding potential. |

Stereochemical Implications on Biological and Chemical Properties

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules such as enzymes and receptors. While Sodium 2-(indolin-1-yl)acetate itself is an achiral molecule, the introduction of chiral centers through substitution on the indoline ring or modification of the acetate side chain would have significant stereochemical implications.

If a substituent is introduced at the 2- or 3-position of the indoline ring, a chiral center is created, leading to the existence of enantiomers. These enantiomers can exhibit different biological activities, with one being more potent or having a different pharmacological profile than the other. This is because the three-dimensional arrangement of atoms is critical for the precise fit of a molecule into the binding site of its biological target.

For instance, studies on other chiral compounds have shown that biological systems can exhibit high stereoselectivity. In some cases, only isomers with a specific configuration (e.g., S versus R) display significant biological activity, which can be attributed to stereoselective uptake by cells or specific interactions with the target protein. nih.gov

The synthesis of single enantiomers of chiral indoline derivatives is therefore a key area of research. Stereoselective synthesis methods, such as those used to prepare 2,3-disubstituted indolines, are crucial for accessing enantiomerically pure compounds for biological evaluation. nih.gov This allows for a clear understanding of the SAR and the development of more potent and selective therapeutic agents.

Comparative Analysis with Other N-Substituted Indoline Scaffolds

The N-1 position of the indoline ring is a common site for substitution, and the nature of the substituent can dramatically influence the molecule's properties. Comparing the N-acetate scaffold with other N-substituted indoline scaffolds, such as N-alkyl, N-acyl, N-sulfonyl, and N-aryl derivatives, provides valuable insights into the SAR of this class of compounds.

N-Acetate vs. N-Alkyl Indolines: The acetate group is an acyl substituent with an electron-withdrawing character due to the carbonyl group. This is in contrast to N-alkyl groups, which are generally electron-donating. This difference in electronic properties can affect the reactivity of the indoline ring and its ability to interact with biological targets. The N-acetate group also provides a handle for hydrogen bonding, which is absent in simple N-alkyl derivatives.

N-Acetate vs. Other N-Acyl Indolines: Within the N-acyl series, the acetate group is one of the simplest. More complex N-acyl groups, such as N-benzoyl or those derived from other carboxylic acids, can introduce additional steric bulk and aromatic or lipophilic interactions, which can enhance or diminish biological activity depending on the target.

N-Acetate vs. N-Sulfonyl Indolines: N-sulfonyl groups are strongly electron-withdrawing and can act as hydrogen bond acceptors. They are often used in drug design to improve metabolic stability and target affinity. Indoline-6-sulfonamide derivatives have been identified as inhibitors of bacterial enzymes, demonstrating the utility of this scaffold. mdpi.com

N-Acetate vs. N-Aryl Indolines: N-aryl indolines introduce a large, rigid substituent that can participate in pi-stacking and other aromatic interactions. The synthesis and properties of N-aryl indoles are an active area of research, with applications in various therapeutic areas. mdpi.com The N-acetate group is smaller and more flexible than a typical N-aryl substituent.

The choice of the N-substituent is a critical aspect of the design of indoline-based bioactive compounds. The N-acetate group offers a balance of properties, including moderate size, hydrogen bonding capability, and a handle for further chemical modification, making it an attractive scaffold for drug discovery.

Analytical Methodologies for Detection and Quantification of Sodium 2 Indolin 1 Yl Acetate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity evaluation of Sodium 2-(indolin-1-yl)acetate. It allows for the separation of the target analyte from synthesis precursors, degradation products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and sensitivity. A reversed-phase HPLC method is typically suitable for this compound.

Method Parameters: A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) with an adjusted pH and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating compounds with a range of polarities. nih.gov Detection is commonly achieved using a UV-Vis detector, as the indoline (B122111) structure possesses a chromophore that absorbs ultraviolet light. cetjournal.it The typical detection wavelength for indoline-containing compounds is around 280 nm. cetjournal.it

Purity Assessment: For purity assessment, the peak area of this compound is compared to the total area of all peaks in the chromatogram. The linearity of the method should be established by analyzing a series of standard solutions of known concentrations.

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Column Temp. | 30 °C |

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. This compound, being a salt, is non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile form prior to GC analysis. nih.gov

Derivatization: The carboxylic acid functional group of the 2-(indolin-1-yl)acetate anion can be converted into a volatile ester, for example, through reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst. mdpi.com

GC-MS Analysis: Once derivatized, the compound can be analyzed by GC coupled with a mass spectrometer (GC-MS). This provides not only retention time data for quantification but also mass spectral data for definitive identification. The separation is typically performed on a capillary column with a non-polar stationary phase.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be used as a simple and rapid method for the quantitative analysis of this compound in solutions where it is the primary absorbing species. The indoline ring system exhibits characteristic UV absorption. nih.gov The UV-visible absorption spectrum of indole-3-acetaldehyde, a related compound, shows distinct local maxima at 244, 260, and 300 nm. researchgate.net Indole (B1671886) itself has absorption maxima around 270-280 nm. acs.org

Quantitative Analysis: A quantitative determination can be performed by measuring the absorbance of a solution at a specific wavelength, typically at the absorption maximum (λmax), and using a calibration curve prepared from standards of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Interactive Data Table: Example UV-Vis Spectrophotometric Data for an Indoline Derivative

| Concentration (µg/mL) | Absorbance at λmax (e.g., 280 nm) |

| 2.5 | 0.152 |

| 5.0 | 0.305 |

| 10.0 | 0.610 |

| 15.0 | 0.915 |

| 20.0 | 1.220 |

Mass Spectrometry-Based Detection in Complex Matrices (e.g., environmental samples, non-human biological fluids)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for the detection of this compound in complex matrices. nih.gov This is crucial for applications such as environmental monitoring or metabolism studies in non-human biological systems.

LC-MS/MS for High Sensitivity and Selectivity: For complex samples, tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov In this technique, the parent ion corresponding to the 2-(indolin-1-yl)acetate anion is selected in the first mass analyzer, fragmented through collision-induced dissociation, and specific fragment ions are monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances selectivity and sensitivity. nih.gov The expected parent ion [M-H]⁻ for 2-(indolin-1-yl)acetic acid would have an m/z of 176.07.

Sample Preparation: Analysis of complex matrices often requires a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances and concentrate the analyte before LC-MS/MS analysis.

Development of Specialized Assays for Trace Analysis

For the detection of trace amounts of this compound, highly sensitive analytical methods are required. The development of specialized assays often focuses on enhancing the signal from the analyte or improving the efficiency of its extraction and concentration from the sample.

Ultrasensitive LC-MS/MS Methods: Optimization of LC-MS/MS parameters, including the ionization source conditions and fragmentation energies, can lead to detection limits in the picogram or even femtogram range. nih.gov The use of high-resolution mass spectrometry (HRMS) can also improve specificity by providing accurate mass measurements, which helps in differentiating the analyte from isobaric interferences.

Immunoassays: While not yet developed for this specific compound, immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), represent a potential approach for high-throughput trace analysis. This would require the generation of antibodies that specifically bind to the 2-(indolin-1-yl)acetate molecule.

Chemical Reactivity and Derivatization of Sodium 2 Indolin 1 Yl Acetate

Functional Group Transformations of the Acetate (B1210297) Moiety

The sodium acetate group of Sodium 2-(indolin-1-yl)acetate is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These transformations primarily involve reactions of the carboxylate anion.

Esterification: The carboxylate can be readily converted to its corresponding esters through reaction with alkyl halides. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the carboxylate ion acts as the nucleophile. The choice of the alkyl halide allows for the introduction of a wide array of ester functionalities. For instance, reaction with methyl iodide would yield methyl 2-(indolin-1-yl)acetate, while reaction with benzyl (B1604629) bromide would produce the corresponding benzyl ester. The efficiency of this reaction can be influenced by the choice of solvent and the presence of catalysts.

Amidation: The acetate moiety can also be transformed into amides, which are important functional groups in many biologically active molecules. Direct conversion of the sodium carboxylate to an amide can be achieved by using various coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), in the presence of an amine. fishersci.co.ukorganic-chemistry.orgyoutube.com These reagents activate the carboxylate, facilitating nucleophilic attack by the amine. This method allows for the synthesis of a wide range of N-substituted amides of 2-(indolin-1-yl)acetic acid.

Reduction: The carboxylate group can be reduced to a primary alcohol, yielding 2-(indolin-1-yl)ethanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4). Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylates. The resulting alcohol can serve as a precursor for further derivatization, such as etherification or oxidation to the corresponding aldehyde.

Table 1: Predicted Functional Group Transformations of the Acetate Moiety

| Transformation | Reagents and Conditions | Product |

| Esterification | Alkyl halide (e.g., CH3I, BnBr) in a suitable solvent (e.g., DMF, acetone) | 2-(Indolin-1-yl)acetate ester |

| Amidation | Amine (R-NH2), Coupling agent (e.g., HATU, PyBOP), Base (e.g., DIPEA) in an aprotic solvent (e.g., DMF) | N-Substituted 2-(indolin-1-yl)acetamide |

| Reduction | 1. LiAlH4 in an ethereal solvent (e.g., THF, diethyl ether) 2. Aqueous workup | 2-(Indolin-1-yl)ethanol |

Electrophilic and Nucleophilic Substitution Reactions on the Indoline (B122111) Core

The indoline ring system of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although the conditions and regioselectivity of these reactions are heavily influenced by the nature of the N-substituent.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the indoline core can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The N-acetyl group (conceptually similar to the N-acetate group) is generally considered to be an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. lkouniv.ac.inwikipedia.orglibretexts.org However, the electron-withdrawing character of the carbonyl group in the acetate moiety can moderate this activating effect. The substitution pattern is also subject to steric hindrance from the indoline ring and its N-substituent.

Nucleophilic Substitution: The indoline ring itself is generally not susceptible to nucleophilic attack unless it is activated by the presence of strong electron-withdrawing groups or under specific reaction conditions. However, derivatization of the indoline core, for example by introducing a leaving group on the aromatic ring, could enable nucleophilic aromatic substitution reactions. Furthermore, in some cases, the nitrogen atom of the indoline can act as a nucleophile. nih.gov

Table 2: Predicted Electrophilic Aromatic Substitution Reactions on the Indoline Core

| Reaction | Reagents and Conditions | Expected Major Products |

| Nitration | HNO3, H2SO4 | 5-Nitro- and/or 7-nitro- substituted derivatives |

| Bromination | Br2, FeBr3 | 5-Bromo- and/or 7-bromo- substituted derivatives |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl3 | 5-Acyl- and/or 7-acyl- substituted derivatives |

Formation of Hybrid Molecules and Conjugates

The indoline scaffold is a privileged structure in medicinal chemistry and drug discovery, and this compound can serve as a valuable building block for the synthesis of hybrid molecules and conjugates with potential biological activity. acs.org The acetate moiety can be used as a linker to connect the indoline core to other pharmacophores or functional groups. For example, after conversion to an ester or amide, the resulting derivative can be further functionalized. This approach allows for the creation of diverse molecular architectures with tailored properties.

Stability and Degradation Pathways under Various Conditions

The stability of this compound is dependent on various environmental factors such as pH, temperature, and light.

pH Stability: The sodium salt of a carboxylic acid is generally stable in neutral to basic conditions. In acidic conditions, it will be protonated to form the free carboxylic acid, 2-(indolin-1-yl)acetic acid. The indoline ring is relatively stable but can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.

Thermal Stability: Like many organic salts, this compound is expected to be a crystalline solid with a relatively high melting point. At elevated temperatures, decarboxylation of the acetate moiety might occur, although this typically requires harsh conditions. The indoline ring itself may undergo decomposition at very high temperatures.

Photochemical Stability: Indoline derivatives can exhibit photochemical reactivity. researchgate.net Exposure to UV light may lead to the formation of radical species and subsequent degradation products. The specific degradation pathway would depend on the wavelength of light and the presence of other reactive species.

Potential Applications in Non Pharmacological Contexts

Role as a Synthetic Building Block in Complex Molecule Synthesis

The indoline (B122111) scaffold is a "privileged structure" in medicinal chemistry and a versatile starting material for the synthesis of more complex molecules. nih.gov The nitrogen atom within the indoline ring and the activated alpha-carbon position make it a valuable precursor for creating a variety of heterocyclic compounds. researchgate.net Sodium 2-(indolin-1-yl)acetate, with its reactive sites, can potentially serve as a key intermediate in multi-step synthetic pathways.

The "Indole-Indoline-Indole" synthetic strategy highlights the utility of indoline derivatives. In this approach, an indole (B1671886) is first reduced to an indoline to alter the electronic properties of the ring, allowing for specific chemical modifications. The modified indoline can then be re-aromatized to yield a substituted indole that would be difficult to synthesize directly. This compound could potentially be employed in such a strategy, with the acetate (B1210297) group influencing the regioselectivity of subsequent reactions.

Furthermore, the indoline ring system is a core component of many natural products and biologically active compounds. mdpi.com As a synthetic intermediate, this compound could be utilized in the total synthesis of complex natural products or in the generation of libraries of novel compounds for drug discovery and other applications. The acetate side chain offers a handle for further functionalization or for influencing the solubility and reactivity of the molecule during synthesis.

Application in Material Science or Polymer Chemistry

Indole and its derivatives have been explored for their potential in creating functional polymers with unique electronic and optical properties. researchgate.netrsc.org These polymers often exhibit good thermal stability and can be designed to have specific fluorescence and electrochemical characteristics. researchgate.netrsc.org Given that indolines are precursors to indoles, this compound could serve as a monomer or a precursor to a monomer in the synthesis of novel polymers.

The incorporation of the indoline structure into a polymer backbone could impart specific properties. For instance, indole-based polyesters have been synthesized and shown to be amorphous with superior thermal quality, capable of forming clear, transparent films. rsc.org The presence of the nitrogen atom in the indoline ring can also influence the polymer's properties, such as its ability to participate in hydrogen bonding or its electrochemical behavior.

Moreover, polymers containing indole moieties have been investigated for their fluorescence properties, with some demonstrating potential as blue-light emitters. researchgate.netrsc.org The sodium acetate group in this compound could enhance the solubility of the monomer in certain solvents, facilitating polymerization processes. The potential for creating electroactive and fluorescent polymers from indoline derivatives suggests a possible application for this compound in the development of new materials for electronics, sensors, or coatings.

Potential Use in Analytical Reagents or Probes

Indole derivatives are well-known for their fluorescent properties and have been successfully utilized in the development of fluorescent probes for detecting various analytes, including ions and pH changes. mdpi.com These probes often work on a donor-π-acceptor (D-π-A) mechanism, where the indole moiety acts as the electron donor. mdpi.com The fluorescence emission of these probes can change in response to their chemical environment, allowing for the sensitive and selective detection of target molecules. mdpi.com

While the indoline ring in this compound is not as fluorescent as the indole ring, it can be readily oxidized to the corresponding indole. This conversion could be exploited in the design of "turn-on" fluorescent probes, where the non-fluorescent indoline derivative becomes fluorescent upon reaction with a specific analyte that triggers its oxidation.

Additionally, the indoline nitrogen can act as a recognition site for certain metal ions or other species. The acetate group could also participate in binding, potentially leading to the development of chemosensors. The design and synthesis of novel water-soluble quinoline-indole derivatives as three-photon fluorescent probes for biological imaging further underscore the potential of the broader indole family in analytical applications. rsc.org This suggests that with appropriate modification, this compound could be a precursor for creating sophisticated analytical tools.

Agricultural or Agrochemical Research Applications

Indole derivatives play a crucial role in plant biology and have been extensively researched for their applications in agriculture. frontiersin.orgresearchgate.netbenthamdirect.comacs.orgnih.gov The most well-known example is indole-3-acetic acid (IAA), a natural plant hormone that regulates various aspects of plant growth and development. acs.orgnih.gov The structural similarity of this compound to IAA suggests that it could potentially exhibit plant growth-regulating properties.

Research has shown that various indole derivatives can stimulate root and fruit formation and enhance plant immunity against biotic and abiotic stresses. frontiersin.orgnih.gov They can act as plant growth regulators and plant immune inducers. nih.gov The specific structure of an indole derivative can influence its activity, and even small molecular changes can lead to different biological effects. researchgate.net

Furthermore, indole derivatives have been investigated for their potential as fungicides, insecticides, and herbicides. acs.org The indole scaffold is considered an excellent framework for the development of new pesticides. acs.org Given that many agrochemicals are developed through the screening of chemical libraries, this compound could be a candidate for such screening programs to identify new compounds with beneficial agricultural properties. Its potential to be converted into various other indole derivatives further enhances its value in agrochemical research.

Future Research Directions and Unexplored Avenues for Sodium 2 Indolin 1 Yl Acetate

Exploration of Novel Synthetic Pathways

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. scispace.com For Sodium 2-(indolin-1-yl)acetate and its parent acid, future research should focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Promising avenues for exploration include:

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. epa.gov Developing a flow-based synthesis for the N-alkylation of indoline (B122111) with a suitable acetate (B1210297) precursor could significantly streamline its production. epa.gov

Green Catalysis: Investigating the use of heterogeneous catalysts or biocatalysts could lead to more sustainable synthetic routes. Enzymes or metal-organic frameworks (MOFs) could offer high selectivity and operate under milder conditions than conventional methods.

One-Pot Reactions: Designing a one-pot, multi-component reaction to construct the indoline acetate structure from simple, readily available starting materials would represent a significant advance in efficiency. organic-chemistry.orgtandfonline.com Palladium-catalyzed domino reactions, for instance, have been successful in creating complex indole (B1671886) and indoline scaffolds in a single pot. organic-chemistry.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precedents |

| Flow Chemistry | Increased safety, scalability, higher productivity, reduced waste. | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate). | Synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate via flow hydrogenation. epa.gov |

| Green Catalysis | Use of renewable resources, milder reaction conditions, reduced environmental impact. | Catalyst screening (enzymes, MOFs), reaction medium optimization (e.g., aqueous media). | Iodine in aqueous micellar environments for synthesis of indolyl ketones. scispace.com |

| One-Pot Reactions | Reduced workup and purification steps, improved atom economy, time and resource efficiency. | Catalyst and reagent selection, investigation of domino or cascade reaction sequences. | Palladium-catalyzed three-component synthesis of 2,3-substituted indoles. organic-chemistry.org |

In-depth Mechanistic Studies of Observed Biological Activities

While this compound itself is not extensively characterized for biological activity, the broader class of indoline derivatives exhibits a wide range of effects, including antioxidant and ferroptosis inhibitory properties. nih.govresearchgate.net Future research should aim to screen this fundamental compound for a variety of biological activities and, if any are found, to elucidate the underlying mechanisms of action.

Key areas for investigation include:

Phenotypic Screening: Initial high-throughput screening in various cellular models (e.g., cancer cell lines, neuronal cells, immune cells) could identify potential, previously unknown biological effects.

Target Identification: Should any activity be observed, subsequent studies using techniques like affinity chromatography, proteomics, and computational docking could identify the specific molecular targets (e.g., enzymes, receptors) with which the compound interacts.

Biophysical and Structural Studies: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray crystallography could be employed to characterize the binding kinetics and structural basis of the compound's interaction with its biological target. This is crucial for understanding how it functions at a molecular level. nih.gov

Radical-Trapping Assays: Given that some indoline derivatives act as radical-trapping antioxidants, it would be valuable to investigate if this compound possesses similar properties through assays like the DPPH assay. nih.govresearchgate.net

Design and Synthesis of Advanced Indoline Acetate Analogues

The true potential of this compound may lie in its use as a scaffold for creating more complex and potent analogues. nih.govnih.gov Systematic modification of its structure can lead to the discovery of new compounds with tailored properties. This process, known as structure-activity relationship (SAR) studies, is fundamental to medicinal chemistry and materials science. nih.gov

Future synthetic campaigns could focus on:

Benzene (B151609) Ring Substitution: Introducing various functional groups (e.g., halogens, nitro groups, alkyl chains) onto the benzene ring of the indoline core to modulate electronic properties and steric bulk.

Indoline Core Modification: Altering the heterocyclic ring itself, for instance, by creating spiro-indoline derivatives, which have shown interesting biological activities. tandfonline.com

Acetate Moiety Derivatization: Replacing the acetate group with other functionalities, such as amides or longer-chain carboxylic acids, to explore different physicochemical properties and potential biological interactions.

| Analogue Class | Structural Modification | Rationale / Potential Outcome |

| Substituted Phenyl Analogues | Addition of electron-withdrawing or -donating groups to the benzene ring. | Modulate lipophilicity, electronic density, and metabolic stability. |

| Spiro-indoline Derivatives | Introduction of a spirocyclic system at the C2 or C3 position of the indoline. | Create three-dimensional complexity, potentially leading to novel biological targets. tandfonline.com |

| Amide Derivatives | Conversion of the carboxylic acid to a primary, secondary, or tertiary amide. | Alter hydrogen bonding capabilities and cell permeability. |

| Bioisosteric Replacements | Replacement of the carboxylic acid with a tetrazole or other acidic bioisostere. | Potentially improve metabolic stability and pharmacokinetic properties. |

Development of Targeted Delivery Systems (in non-human contexts)

For research applications, particularly in cell biology or environmental science, developing methods to deliver this compound or its future analogues to specific locations is a critical area of exploration. This research would focus on non-human, non-therapeutic contexts.

Unexplored avenues include:

Conjugation to Probes: Covalently linking the indoline acetate structure to fluorescent dyes or affinity tags (like biotin) to create chemical probes. These probes could be used to visualize the compound's distribution in cellular systems or to isolate its binding partners.

Encapsulation in Nanomaterials: Incorporating the compound into nanoparticles, such as liposomes or biodegradable polymers, for controlled release studies in vitro. researchgate.net This could be particularly useful for examining its effects over extended periods in cell culture or in environmental fate studies. nih.gov

Surface Functionalization: Immobilizing the compound onto the surface of materials (e.g., silica (B1680970) beads, polymer resins) to create novel stationary phases for chromatography or as heterogeneous catalysts in chemical reactions.

Integration into Multidisciplinary Research Platforms

The simple yet versatile structure of this compound makes it an ideal candidate for integration into broader, multidisciplinary research efforts.

Future directions could involve:

Chemical Biology: Using the compound and its synthesized analogues as part of a small molecule library to probe complex biological pathways. nih.gov The indoline scaffold is a privileged structure, meaning it is often found in biologically active molecules, making even simple derivatives interesting as tool compounds. nih.gov

Materials Science: Exploring the use of the indoline acetate moiety as a building block or modifier for novel polymers or coordination compounds. The nitrogen atom and carboxylic acid group provide potential sites for polymerization or coordination to metal centers.

Computational Chemistry: Creating detailed computational models of this compound and its derivatives to predict their physicochemical properties, reactivity, and potential interactions with biological targets. acs.org These in silico studies can guide and prioritize synthetic efforts, saving time and resources. nih.gov

By pursuing these unexplored avenues, the scientific community can leverage the foundational structure of this compound to drive innovation and discovery across multiple fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 2-(indolin-1-yl)acetate, and what experimental conditions are critical for reproducibility?

- This compound can be synthesized via alkylation of indole derivatives with sodium chloroacetate under basic conditions. A common method involves refluxing indole precursors (e.g., indole-3-carboxylic acid) with sodium acetate in acetic acid to facilitate nucleophilic substitution . Key parameters include maintaining anhydrous conditions, controlling reaction temperature (80–100°C), and using stoichiometric excess of sodium acetate to drive the reaction to completion. Post-synthesis purification often involves recrystallization from ethanol/water mixtures to achieve ≥98% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirm the indole ring substitution pattern and acetate group integration.

- FT-IR : Identify characteristic peaks for the carboxylate group (∼1600 cm⁻¹) and indole N–H stretch (∼3400 cm⁻¹).

- HPLC-MS : Assess purity and molecular ion ([M+Na]+ expected for C10H8NNaO2 at m/z 197.17).

- X-ray crystallography : Resolve crystal structure using SHELX software for unambiguous confirmation of stereochemistry .

Q. How can researchers ensure the purity of this compound, and what impurity thresholds are acceptable?

- Follow USP guidelines for sodium acetate derivatives:

- Titration : Use 0.1N HClO4 in glacial acetic acid to quantify active compound .

- Heavy metals : Limit Pb to ≤5 ppm via atomic absorption spectroscopy.

- Inorganic impurities : Chlorides ≤350 ppm, sulfates ≤50 ppm .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models during structural elucidation be resolved?

- Cross-validate NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies. For crystal structures, refine data using SHELXL to account for thermal motion or disorder . In cases of ambiguous NOESY correlations, employ dynamic NMR or variable-temperature studies to probe conformational flexibility .

Q. What strategies optimize reaction yield when scaling up this compound synthesis?

- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Solvent optimization : Replace acetic acid with DMF for higher solubility of indole precursors .

- Process monitoring : Use inline FT-IR to track reaction progress and minimize byproduct formation .

Q. What in vitro models are suitable for studying the biological activity of this compound, and how should assays be designed?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Include sodium acetate buffer (pH 5.5) to maintain ionic strength during bacterial lysis .

- Enzyme inhibition : Screen against indole-targeted enzymes (e.g., tryptophanase) using fluorescence-based kinetic assays. Normalize data to control for acetate interference .

Q. How does this compound interact with biological macromolecules, and what computational tools validate these interactions?

- Molecular docking : Use AutoDock Vina to model binding to indole-binding pockets (e.g., aryl hydrocarbon receptor). Validate with SPR or ITC for affinity measurements.

- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS/MS to identify phase I/II metabolites .

Methodological Notes

- Data Contradictions : When NMR and X-ray data conflict, prioritize crystallographic evidence but re-examine sample polymorphism via DSC .

- Biological Replicates : For activity studies, use n ≥ 3 technical replicates and two independent cell lines to ensure reproducibility .

- Synthesis Troubleshooting : If yields drop below 70%, check sodium acetate purity (USP-grade recommended) and degas solvents to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.